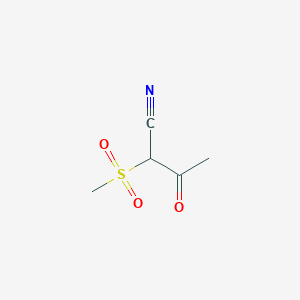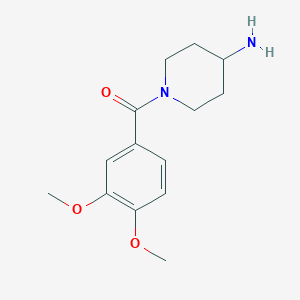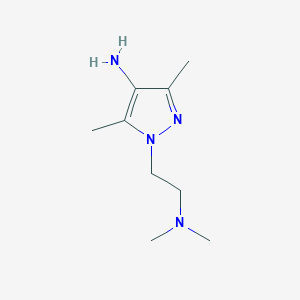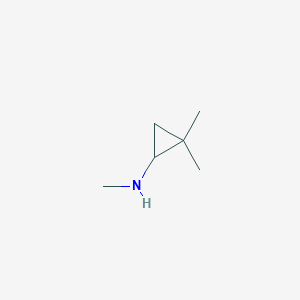![molecular formula C7H7BrN2S B15273779 5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles that can replace the bromine atom.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[2,1-B][1,3]thiazole derivatives .
科学研究应用
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antiviral drugs, and immunomodulatory agents.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
5-Bromo-2,6-dimethylimidazo[2,1-B][1,3]thiazole: Another brominated derivative with similar structural features.
2-Bromo-1,3-thiazole: A simpler thiazole derivative with a bromine atom at the 2-position.
Uniqueness
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H7BrN2S |
|---|---|
分子量 |
231.12 g/mol |
IUPAC 名称 |
5-bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7BrN2S/c1-4-5(2)11-7-9-3-6(8)10(4)7/h3H,1-2H3 |
InChI 键 |
MULPJBMFYKCXER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NC=C(N12)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)

![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)

![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)

![6-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15273774.png)
![2-Propyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B15273795.png)
![Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)


